![molecular formula C16H12F3N3S B2564955 2-(methylsulfanyl)-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone CAS No. 478045-17-9](/img/structure/B2564955.png)
2-(methylsulfanyl)-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(methylsulfanyl)-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone is a chemical compound with a complex structure. Let’s break down its components:
Indole Core : The indole moiety is a bicyclic aromatic system containing a five-membered pyrrole ring fused to a six-membered benzene ring. It imparts aromaticity and plays a crucial role in the compound’s properties.
Methylsulfanyl Group : This group consists of a sulfur atom bonded to a methyl (CH₃) group. It introduces polarity and reactivity.
Trifluoromethyl Group : The trifluoromethyl (CF₃) group contains three fluorine atoms attached to a central carbon. It enhances lipophilicity and influences biological activity.
Hydrazone Linkage : The hydrazone functional group (-NHN=) connects the indole core and the trifluoromethylphenyl moiety. It can act as a ligand or participate in chemical reactions.
Trifluoromethylphenyl Moiety : This aromatic ring bears a trifluoromethyl group at the para position. It contributes to the compound’s lipophilicity and electronic properties.
Synthesis Analysis
The synthesis of this compound involves several steps. One approach could be the reaction of 3-(trifluoromethyl)quinoxalin-2(1H)-one with a methylsulfanyl hydrazine derivative. The exact synthetic route would depend on the availability of starting materials and desired substituents.
Molecular Structure Analysis
The molecular formula of 2-(methylsulfanyl)-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone is C₁₈H₁₂F₃N₃OS . The compound’s 3D structure includes the indole core, hydrazone linkage, and trifluoromethylphenyl group. The arrangement of atoms and bond angles affects its stability and reactivity.
Chemical Reactions Analysis
This compound can participate in various chemical reactions:
- Hydrazone Formation : The hydrazone linkage can react with aldehydes or ketones to form Schiff bases.
- Arylation Reactions : The trifluoromethylphenyl group can undergo electrophilic aromatic substitution reactions.
- Redox Reactions : The indole core may be susceptible to oxidation or reduction.
Physical And Chemical Properties Analysis
- Solubility : The compound’s solubility in different solvents affects its formulation and delivery.
- Melting Point : Determines its stability under varying conditions.
- UV-Vis Absorption : The absorption spectrum provides insights into electronic transitions.
- Stability : Assessing its stability under light, heat, and pH conditions is crucial.
Applications De Recherche Scientifique
Substituent Effects in Fischer Indolization
A study by Murakami et al. (1999) explored the Fischer indolization process, focusing on the effects of substituents on hydrazones, which are closely related to 2-(methylsulfanyl)-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone. This research is significant for understanding the chemical behavior of similar compounds in synthetic processes, particularly the yields of indole derivatives under varying conditions (Murakami et al., 1999).
Antibacterial Activity of Hydrazone Derivatives
El-Gaby et al. (2000) conducted a study on hydrazones and their derivatives, examining their antibacterial properties. This research is relevant for exploring the potential biomedical applications of hydrazone compounds, including 2-(methylsulfanyl)-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone, in developing new antibacterial agents (El-Gaby et al., 2000).
Application in Bioconjugate Chemistry
Blanden et al. (2011) investigated the use of hydrazone formation in bioconjugate chemistry, specifically its application in biomolecular labeling. This study provides insights into the utility of hydrazone compounds, similar to 2-(methylsulfanyl)-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone, in biological systems and their potential use in medical diagnostics and research (Blanden et al., 2011).
Crystal Structure Analysis
A study by Biswas et al. (2007) on the crystal structure of hydrazone derivatives sheds light on the molecular arrangement and bonding characteristics of such compounds. This research is pertinent for understanding the structural aspects of hydrazones, which can influence their chemical and physical properties (Biswas et al., 2007).
Synthesis and Evaluation in Antimicrobial Applications
Darwish et al. (2014) focused on synthesizing new heterocyclic compounds incorporating sulfamoyl moiety, similar to the hydrazone under discussion. The study highlights the process of creating these compounds and their subsequent evaluation for antimicrobial properties, making it relevant for pharmaceutical research and development (Darwish et al., 2014).
Synthesis of Indole Derivatives
Research by Mishra et al. (2022) on the synthesis of 2-aryl indoles and fused indole derivatives, involving processes similar to those used for hydrazones like 2-(methylsulfanyl)-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone, is crucial for understanding the synthetic routes and potential applications of these compounds in various fields, including material science and pharmaceuticals (Mishra et al., 2022).
Safety And Hazards
- Toxicity : Evaluate its toxicity profile through in vitro and in vivo studies.
- Handling Precautions : Use appropriate protective gear when working with this compound.
Orientations Futures
- Biological Evaluation : Investigate its pharmacological activity (e.g., anticancer, antimicrobial).
- Structure-Activity Relationship (SAR) : Explore modifications to enhance potency.
- Formulation Development : Optimize delivery methods for therapeutic applications.
Propriétés
IUPAC Name |
(2-methylsulfanyl-1H-indol-3-yl)-[3-(trifluoromethyl)phenyl]diazene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N3S/c1-23-15-14(12-7-2-3-8-13(12)20-15)22-21-11-6-4-5-10(9-11)16(17,18)19/h2-9,20H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKZBIFMMNBUFRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C2=CC=CC=C2N1)N=NC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(methylsulfanyl)-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(4-methoxyphenyl)cyclopropyl]-1-ethanone O-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxime](/img/structure/B2564873.png)
![1-(2,6-dimethylphenyl)-4-{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2564874.png)
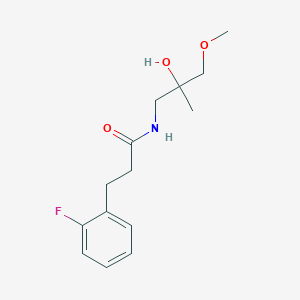
![6-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2564876.png)
![N~1~-(5-fluoro-2-methylphenyl)-2-{[6-isopropyl-2-(4-methylpiperidino)-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide](/img/structure/B2564878.png)
![(2Z)-4-{[3-(methoxycarbonyl)thiophen-2-yl]amino}-4-oxobut-2-enoic acid](/img/structure/B2564879.png)
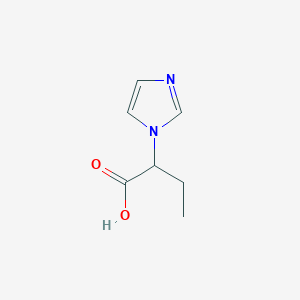
![2-[5-[(3-chlorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2564881.png)
![N'-[(1E)-(2H-1,3-benzodioxol-5-yl)methylidene]-3-(3-chlorophenyl)-3-(1H-pyrrol-1-yl)propanehydrazide](/img/structure/B2564882.png)

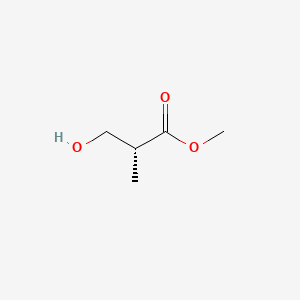
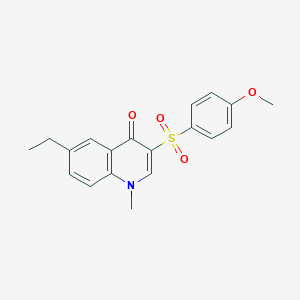
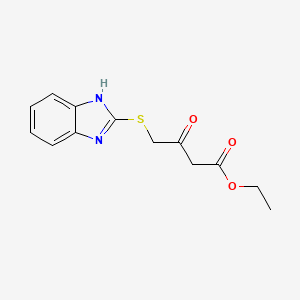
![3-(4-bromo-3-methylphenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2564893.png)